N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a structurally complex molecule featuring three key components:
A sulfonamide group, a common pharmacophore known for hydrogen-bonding interactions and therapeutic applications in enzyme inhibition or receptor modulation.
A 5,6,7,8-tetrahydronaphthalene (tetralin) moiety, which contributes to lipophilicity and may enhance membrane permeability or protein binding.
A pyridazine ring substituted with a morpholine group at position 6 and linked to a phenyl ring. The morpholine (a six-membered oxygen- and nitrogen-containing heterocycle) likely improves solubility and modulates electronic properties.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-32(30,22-9-8-18-4-1-2-5-19(18)17-22)27-21-7-3-6-20(16-21)23-10-11-24(26-25-23)28-12-14-31-15-13-28/h3,6-11,16-17,27H,1-2,4-5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRHNGUSHGHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core structures followed by their assembly. The process often begins with the synthesis of the morpholine and pyridazine rings, which are then coupled with the phenyl and tetrahydronaphthalene sulfonamide moieties. Common reagents used in these reactions include various halogenated compounds, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Key Differences :
- Pyridazine Substituent : Pyrrolidine (a five-membered saturated amine) replaces morpholine.
- Basicity: Pyrrolidine (pKa ~11) is more basic than morpholine (pKa ~8.3), which may alter protonation states and target interactions. Solubility: Morpholine’s oxygen atom enables stronger hydrogen bonding, likely improving aqueous solubility relative to pyrrolidine analogs .
2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-[6-(morpholin-4-yl)pyridazin-3-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
Key Differences :
- Core Structure : A benzamide replaces the sulfonamide-tetralin system.
- Target Selectivity: The tetralin-sulfonamide scaffold may favor hydrophobic binding pockets, whereas the benzamide-triazole moiety in the patent compound could target polar active sites .
Naphthalene Derivatives (e.g., 1-Fluoronaphthalene, Naphthalen-1-ol)
Key Differences :
- Functional Groups: The target compound’s sulfonamide contrasts with hydroxyl, amino, or fluorine substituents in naphthalene derivatives.
- Hypothesized Effects: Hydrogen Bonding: Sulfonamide’s dual hydrogen-bond donor/acceptor capacity may enhance target affinity compared to naphthalenols or fluoronaphthalenes. Metabolic Stability: Fluorine in 1-fluoronaphthalene improves metabolic resistance, while sulfonamides may undergo conjugation or oxidation .
Biological Activity
N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
Structural Overview
The compound features a unique structural framework comprising:
- Morpholine ring
- Pyridazine ring
- Tetrahydronaphthalene sulfonamide moiety
This structural diversity contributes to its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may bind to receptors, influencing their activity and downstream signaling cascades.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has shown:
- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 10.0 |
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by:
- Inhibiting Pro-inflammatory Cytokines : Studies indicate a reduction in TNF-α and IL-6 levels upon treatment with the compound.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It demonstrates significant activity against Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions.
- Introduction of the Morpholine Group : Accomplished via nucleophilic substitution.
- Coupling with Tetrahydronaphthalene Sulfonamide : This final step involves controlled reaction conditions to ensure high yield.
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of similar compounds, providing insights into optimizing biological activity:
- SAR Studies : Variations in substituents on the morpholine or pyridazine rings significantly affect potency and selectivity against specific targets.
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- In Vivo Tumor Models : Demonstrated significant tumor reduction in xenograft models.
- Inflammatory Disease Models : Showed reduced symptoms in animal models of arthritis.
Q & A
Basic: What are the critical steps and parameters for synthesizing this compound?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Coupling Reactions : Formation of the pyridazine core via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Sulfonamide Formation : Reacting the intermediate with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine as a base) .
- Key Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
- Temperature : Controlled reflux (80–120°C) to balance reaction rate and side-product formation .
- Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of sensitive intermediates .
Basic: Which analytical techniques are most effective for characterizing purity and structure?
Methodological Answer:
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Confirm molecular structure and purity | ¹H/¹³C NMR in DMSO-d6 or CDCl3; chemical shifts for sulfonamide (-SO2NH2) and morpholine protons . |
| HPLC | Assess purity | Reverse-phase C18 column; gradient elution (water/acetonitrile + 0.1% TFA) . |
| Mass Spectrometry | Verify molecular weight | High-resolution ESI-MS; expected [M+H]+ peak . |
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out assay-specific artifacts .
- Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking to identify conformational flexibility in the sulfonamide group .
- Dose-Response Curves : Use Hill slopes to assess cooperative effects or off-target interactions .
Advanced: What computational strategies predict reactivity and optimize reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonamide bond formation .
- Reaction Path Search : Use automated tools (e.g., AFIR) to explore intermediates and bypass high-energy barriers .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts for yield improvement .
Basic: How to determine solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in buffered solutions (pH 2–10) using UV-Vis spectroscopy; report values as mg/mL .
- Stability Studies :
- Thermal : Incubate at 25°C/40°C for 24–72h; monitor degradation via HPLC .
- Photolytic : Expose to UV light (ICH Q1B guidelines) .
Advanced: How to design experiments for optimizing reaction yield and selectivity?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs (e.g., 2³) to test variables: catalyst loading, solvent ratio, temperature .
- Response Surface Methodology (RSM) : Identify interactions between parameters (e.g., solvent polarity and reaction time) .
- Kinetic Analysis : Plot time-course data to identify rate-limiting steps (e.g., sulfonamide coupling vs. pyridazine ring closure) .
Advanced: What mechanistic insights explain the sulfonamide group’s reactivity?
Methodological Answer:
- Nucleophilic Attack : The sulfonamide’s NH group acts as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions; confirmed via isotopic labeling (¹⁵N NMR) .
- pH-Dependent Reactivity : Protonation at acidic pH reduces nucleophilicity, altering reaction pathways .
- Electron-Withdrawing Effects : The -SO2 group stabilizes transition states in electrophilic substitutions .
Basic: How to validate target specificity in biological assays?
Methodological Answer:
- Counter-Screening : Test against related enzymes/proteins (e.g., carbonic anhydrase isoforms if targeting sulfonamide-binding proteins) .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cell lines .
Advanced: Can computational modeling guide SAR (Structure-Activity Relationship) studies?
Methodological Answer:
- Pharmacophore Modeling : Map essential features (e.g., sulfonamide H-bond donors, aromatic π-π interactions) using Schrödinger’s Phase .
- MD Simulations : Analyze ligand-receptor dynamics (20–100ns trajectories) to identify critical binding residues .
Advanced: How to address discrepancies in computational vs. experimental binding affinities?
Methodological Answer:
- Force Field Calibration : Adjust parameters for sulfonamide-protein interactions using QM/MM (quantum mechanics/molecular mechanics) .
- Solvent Effects : Include explicit water molecules in docking simulations to account for desolvation penalties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
